molecular formula C13H12ClNO B7638515 2-chloro-N-(2-methylnaphthalen-1-yl)acetamide

2-chloro-N-(2-methylnaphthalen-1-yl)acetamide

Cat. No.: B7638515
M. Wt: 233.69 g/mol
InChI Key: RATPFRUAVMQNGX-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methylnaphthalen-1-yl)acetamide is an organic compound with the molecular formula C13H12ClNO It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro and a 2-methylnaphthalen-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methylnaphthalen-1-yl)acetamide typically involves the reaction of 2-methylnaphthalene with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Batch reactors with efficient mixing

    Purification: Crystallization or recrystallization from suitable solvents

    Quality Control: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for purity analysis

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methylnaphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction of the amide group can yield corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, primary or secondary amines in ethanol

    Oxidation: Potassium permanganate in acetone, chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in tetrahydrofuran, hydrogen gas with palladium on carbon catalyst

Major Products Formed

    Nucleophilic Substitution: Substituted amides, thioamides, or ethers

    Oxidation: Naphthoquinones

    Reduction: Corresponding amines

Scientific Research Applications

2-chloro-N-(2-methylnaphthalen-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methylnaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on the biological context. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Acting as an agonist or antagonist at receptor sites, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(naphthalen-1-yl)acetamide
  • 2-chloro-2-methyl-N-(1-naphthalen-1-yl-ethyl)-butyramide
  • N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)-ethyl)-butyramide

Uniqueness

2-chloro-N-(2-methylnaphthalen-1-yl)acetamide is unique due to the presence of the 2-methylnaphthalen-1-yl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(2-methylnaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-6-7-10-4-2-3-5-11(10)13(9)15-12(16)8-14/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATPFRUAVMQNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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